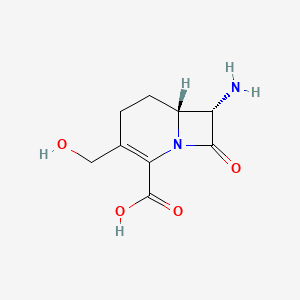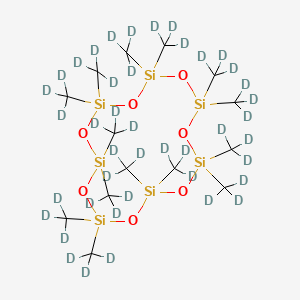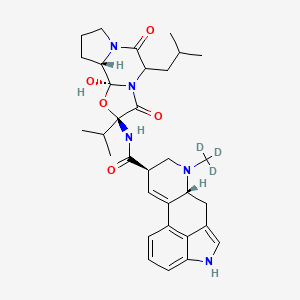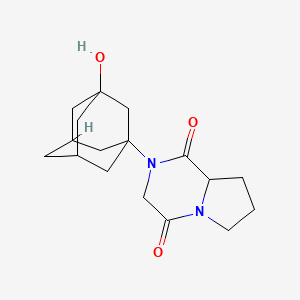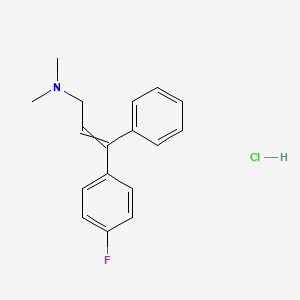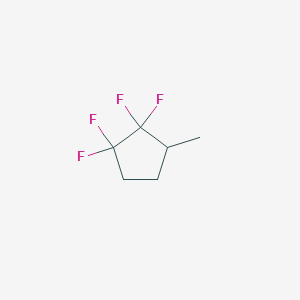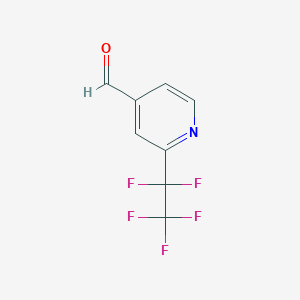
2-(Pentafluoroethyl)isonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentafluoroethyl)isonicotinaldehyde is a chemical compound with the molecular formula C8H4F5NO and a molecular weight of 225.12 g/mol It is characterized by the presence of a pentafluoroethyl group attached to an isonicotinaldehyde structure
Preparation Methods
The synthesis of 2-(Pentafluoroethyl)isonicotinaldehyde typically involves the introduction of a pentafluoroethyl group to an isonicotinaldehyde precursor. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions often involve the use of pentafluoroethyl halides as reagents, which react with isonicotinaldehyde under controlled conditions to form the desired product.
Catalytic processes:
Industrial production methods: Large-scale production may involve optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-(Pentafluoroethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The pentafluoroethyl group can participate in substitution reactions, where other functional groups replace one or more fluorine atoms.
Common reagents and conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions
Major products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
2-(Pentafluoroethyl)isonicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique chemical properties make it a useful probe in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Pentafluoroethyl)isonicotinaldehyde involves its interaction with molecular targets and pathways, which can vary depending on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The pentafluoroethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
2-(Pentafluoroethyl)isonicotinaldehyde can be compared with other similar compounds, such as:
Isonicotinaldehyde: Lacks the pentafluoroethyl group, resulting in different chemical properties and reactivity.
Pentafluoroethyl derivatives: Other compounds with the pentafluoroethyl group may have different core structures, leading to variations in their applications and mechanisms of action.
Fluorinated aldehydes: Compounds with different fluorinated groups can be compared to highlight the unique properties of the pentafluoroethyl group
By understanding the unique characteristics and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
1816283-24-5 |
|---|---|
Molecular Formula |
C8H4F5NO |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-3-5(4-15)1-2-14-6/h1-4H |
InChI Key |
MVIOMQMXCXKGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


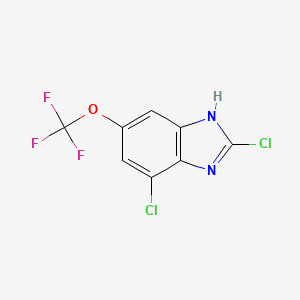
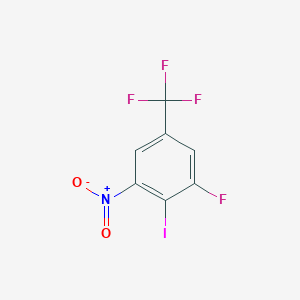
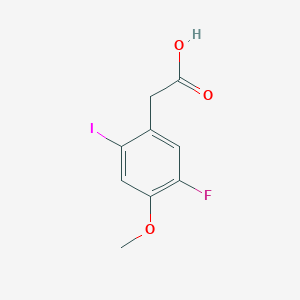
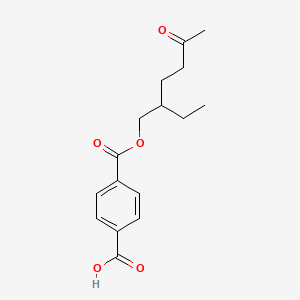
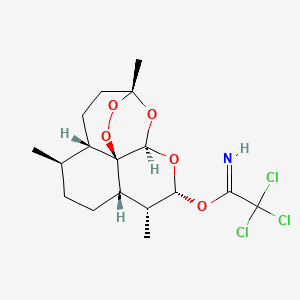
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
